10-Thiaprostanoic acid

Description

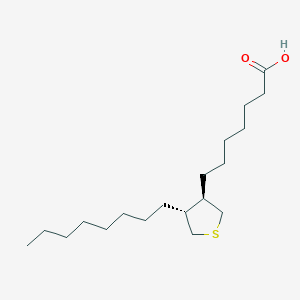

Structure

3D Structure

Properties

IUPAC Name |

7-[(3R,4R)-4-octylthiolan-3-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2S/c1-2-3-4-5-6-9-12-17-15-22-16-18(17)13-10-7-8-11-14-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMASGJQNTVAHSF-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CSCC1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1CSC[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152264 | |

| Record name | 10-Thiaprostanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118916-25-9 | |

| Record name | 10-Thiaprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118916259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Thiaprostanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10 Thiaprostanoic Acid and Its Analogs

Stereoselective Synthesis Approaches for Thiaprostanoic Acid Scaffolds

The stereoselective synthesis of thiaprostanoic acid scaffolds is crucial for obtaining biologically active isomers. A common and effective strategy involves the use of a chiral building block, or synthon, which guides the stereochemistry of the subsequent reactions. One such key intermediate is (R)-4-tert-butyldimethylsilyloxy-2-cyclopentenone. jst.go.jp This chiral enone allows for the stereocontrolled introduction of the side chains of the prostaglandin (B15479496) molecule.

The synthesis often employs a three-component coupling process. jst.go.jp This convergent approach involves the preparation of the cyclopentanone (B42830) core and the two side chains separately, which are then coupled together. The stereochemistry of the final product is largely determined by the initial chiral synthon and the stereoselectivity of the coupling reactions. For instance, conjugate addition of a thiol-containing side chain to the chiral enone is a key step that establishes one of the stereocenters. Subsequent trapping of the resulting enolate with an electrophile corresponding to the other side chain completes the carbon skeleton. acs.org

Another powerful technique for achieving stereoselectivity is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch Furthermore, enzyme-catalyzed reactions can offer high levels of stereoselectivity under mild conditions and are increasingly being used in the synthesis of complex molecules like prostaglandin analogs.

Total Synthesis Pathways of 10-Thiaprostanoic Acid

While a specific total synthesis for this compound is not extensively documented in publicly available literature, the pathways for closely related thiaprostaglandins provide a clear blueprint. The total synthesis would likely commence with the construction of a suitably functionalized cyclopentane (B165970) ring system.

A plausible synthetic route would involve the Michael addition of a thiol, which will become the sulfur at the 10-position, to a cyclopentenone derivative. For example, the conjugate addition of a thiol to a cyclic enone can be mediated by a base or a catalyst. researchgate.net The resulting thioether-substituted cyclopentanone would then be further elaborated.

The two side chains would be introduced sequentially. The α-side chain, typically a carboxylic acid-containing moiety, and the ω-side chain, an alkyl or substituted alkyl chain, can be installed through various C-C bond-forming reactions. For instance, the alkylation of the enolate formed after the initial Michael addition is a common strategy to introduce one of the side chains. acs.org The other side chain can be introduced via reactions such as Wittig-type olefination or cross-coupling reactions.

A representative, albeit for a different thiaprostaglandin, involves the synthesis of 4-, 5-, 6-, and 7-thiaprostaglandin E1 methyl esters from (R)-4-tert-butyldimethylsilyloxy-2-cyclopentenone. jst.go.jp This highlights the general applicability of this strategy across different thiaprostaglandin analogs. The synthesis of 9-desoxo-9-thiaprostaglandins has also been achieved through the reaction of 2-(alkoxy)-1-(alkyl or arylthio)vinyllithium with appropriate electrophiles. acs.org

Preparation of Key Thiaprostanoic Acid Intermediates

The successful synthesis of this compound hinges on the efficient preparation of key intermediates. As mentioned, a crucial class of intermediates is the substituted cyclopentenones. These can be prepared through various methods, including the functionalization of commercially available cyclopentenone.

Another set of critical intermediates are the side-chain precursors. The α-side chain, which contains the carboxylic acid group, is often prepared as a phosphonium (B103445) salt or a phosphonate (B1237965) for use in a Wittig or Horner-Wadsworth-Emmons reaction. The ω-side chain precursor would typically be a thiol-containing alkyl chain. The synthesis of these thiols can be achieved from the corresponding alkyl halides or alcohols.

For example, the synthesis of 11-thiaprostaglandins utilized a 2,3-disubstitutedthian-4-one as a key intermediate. open.ac.uk This suggests that for this compound, a key intermediate could be a cyclopentanone with the sulfur-containing side chain already attached at the 3-position. The preparation of such intermediates often involves multi-step sequences that require careful control of reaction conditions to ensure good yields and purity.

A general overview of intermediates for thiaprostanoic acid derivatives can be seen in various patents, which describe the preparation of compounds that can serve as precursors to the final products. google.comgoogle.com

Derivatization Strategies for Structural Modification of this compound

To explore structure-activity relationships and optimize biological activity, the basic this compound scaffold can be chemically modified through various derivatization strategies.

The carboxylic acid group of this compound can be readily converted to its corresponding esters. i.moscow Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or by using more reactive derivatizing agents like diazoalkanes for sensitive substrates. Methyl esters are commonly prepared for analytical purposes or as prodrugs. jst.go.jp

The hydroxyl groups present in some analogs of this compound can be converted to ethers. This is typically done to modify the polarity and metabolic stability of the compound. Etherification can be accomplished by reacting the alcohol with an alkyl halide in the presence of a base.

Methyl or other alkyl groups can be introduced at various positions of the this compound molecule to probe the steric and electronic requirements of its biological target. Alkylation reactions are commonly employed for this purpose. open.ac.uk For example, the enolate of a ketone intermediate can be reacted with an alkyl halide to introduce a substituent adjacent to the carbonyl group. acs.org These modifications can significantly impact the potency and selectivity of the compound.

Halogen atoms can be introduced into the this compound structure to alter its physicochemical properties and biological activity. researchgate.net Halogenation can be achieved through various methods depending on the desired position and the nature of the substrate. For instance, electrophilic halogenation can be used to introduce a halogen on the aromatic ring of a side chain, if present. Radical halogenation can be used to functionalize alkyl chains. The introduction of halogens can influence the compound's lipophilicity, metabolic stability, and binding affinity to its target protein.

Side Chain Modifications in this compound Analogs

The biological activity of this compound analogs can be significantly modulated by structural modifications of the α- and ω-side chains. Synthetic strategies often focus on altering these chains to enhance potency, selectivity, or metabolic stability. The core approach to synthesizing these analogs typically involves the coupling of a modified cyclopentane (or cyclopentenone) core with precursors for the α- and ω-side chains, commonly via methodologies like the Horner-Wadsworth-Emmons (HWE) olefination or Wittig reactions. rsc.orgnih.govopen.ac.uk By selecting different Wittig reagents or phosphonate reagents, a wide variety of side-chain-modified analogs can be prepared. open.ac.uk

Modifications to the α-chain (the carboxylic acid side chain) and the ω-chain (the alkyl side chain) are two primary avenues for creating structural diversity. These alterations can range from simple changes in chain length to the introduction of heteroatoms, unsaturation, and complex ring structures. nih.govnih.govgoogle.com

α-Side Chain Modifications

The carboxylic acid-bearing α-side chain is a frequent target for modification. Research into prostaglandin analogs has shown that replacing the standard hexamethylene or heptamethylene moiety with other spacing groups can profoundly impact biological activity. In a series of hydantoin (B18101) prostaglandin analogues, for instance, the hexamethylene part of the acid side chain was substituted with spacers containing ether (oxa) or sulfide (B99878) (thia) functionalities. nih.gov This strategy of heteroatom substitution is directly applicable to the this compound series. The introduction of a sulfur atom, creating a 4-thia analogue, was found to be particularly effective in certain series, yielding highly potent compounds. nih.gov The inclusion of olefinic bonds within the chain is another common modification. nih.gov

ω-Side Chain Modifications

The ω-side chain is crucial for receptor interaction, and its modification has been extensively explored to improve the pharmacological profile of prostaglandin analogs. A key strategy involves the introduction of aromatic rings, particularly phenyl groups, into the terminal portion of the chain. google.com This has led to the development of analogs such as 17-phenyl-18,19,20-trinor derivatives, which exhibit significant biological activity. google.com

The table below summarizes representative modifications made to the side chains of prostanoic acid analogs, which are instructive for the synthesis of this compound derivatives.

Table 1: Examples of Side Chain Modifications in Prostanoid Analogs

| Side Chain | Modification Type | Specific Example/Description | Resulting Analog Type | Reference |

|---|---|---|---|---|

| α-Chain | Heteroatom Introduction | Replacement of a methylene (B1212753) group with a sulfur atom. | 4-Thia analog | nih.gov |

| α-Chain | Heteroatom Introduction | Replacement of a methylene group with an oxygen atom. | 3-Oxa analog | nih.gov |

| α-Chain | Unsaturation | Introduction of a Z-olefinic bond. | Z-Olefinic analog | nih.gov |

| ω-Chain | Aryl Substitution | Replacement of terminal alkyl groups with a phenyl ring. | 17-Phenyl-18,19,20-trinor analog | google.com |

| ω-Chain | Conjugated System | Introduction of a conjugated diene system. | Acyclic conjugated diene analog | nih.gov |

| ω-Chain | Ring Substitution | Incorporation of a ring structure within the omega chain. | Ring-substituted omega chain analog | google.com |

Biological Activity and Molecular Mechanisms of 10 Thiaprostanoic Acid and Its Derivatives

Modulation of Eicosanoid Biosynthesis Pathways

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. wikipedia.orgmdpi.com They play crucial roles in inflammation, immunity, and the regulation of various physiological processes. mdpi.comnih.gov The biosynthesis of eicosanoids is primarily mediated by the cyclooxygenase (COX) and lipoxygenase (LOX) enzyme pathways. mdpi.com

Effects on Lipoxygenase Enzymatic Activity

Information specifically detailing the effects of 10-Thiaprostanoic acid on lipoxygenase (LOX) enzymatic activity is not present in the available scientific literature. Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids like arachidonic acid to produce various biologically active metabolites, including leukotrienes and lipoxins. wikipedia.orgmdpi.com Alterations in the activities of lipoxygenase enzymes are associated with inflammatory conditions. nih.gov While the impact of other prostaglandin (B15479496) analogues on LOX pathways has been a subject of study, dedicated research on the 10-thia derivative's interaction with these enzymes is yet to be reported.

Inhibition of Arachidonic Acid Production and Metabolism

There is no specific information available regarding the inhibition of arachidonic acid production and metabolism by this compound. Arachidonic acid is released from cell membrane phospholipids (B1166683) by the action of phospholipase A2 and serves as the primary precursor for the synthesis of most eicosanoids. mdpi.comresearchgate.net The metabolism of arachidonic acid through the COX and LOX pathways leads to the formation of prostaglandins (B1171923), thromboxanes, and leukotrienes. mdpi.com Some synthetic prostaglandin analogues are designed to modulate these pathways for therapeutic effects. However, studies focusing on the specific influence of this compound on the release and subsequent metabolic fate of arachidonic acid have not been found.

Enzymatic Interactions and Substrate Specificity

The introduction of a sulfur atom into the prostanoic acid structure can significantly alter the molecule's interaction with various enzymes.

Interactions with Phosphatidate Phosphatase and CDP-Diacylglycerol Synthase (drawing parallels with thiophosphatidic acid)

There is no direct research available on the interactions of this compound with phosphatidate phosphatase (PAP) and CDP-diacylglycerol synthase (CDS). PAP is a key enzyme in lipid metabolism, catalyzing the dephosphorylation of phosphatidic acid to yield diacylglycerol, a precursor for the synthesis of triacylglycerols and other phospholipids. nih.govnih.gov CDP-diacylglycerol synthase catalyzes the formation of CDP-diacylglycerol from phosphatidic acid and CTP, a critical step in the synthesis of phosphatidylinositol and cardiolipin. nih.govplos.orgfrontiersin.orgnih.gov

While no direct data exists for this compound, the study of sulfur-containing lipid analogues, such as thiophosphatidic acid, could offer insights. However, specific parallels regarding the interaction of this compound with PAP and CDS remain speculative without dedicated experimental evidence.

General Enzyme Inhibition Studies In Vitro

While general in vitro enzyme inhibition studies are a common method to assess the activity of novel compounds, specific data for this compound is not available. nih.govnih.govbioivt.combioivt.commdpi.com Such studies are crucial for determining the inhibitory potential of a compound against specific enzymes and for understanding its mechanism of action. bioivt.combioivt.com The development of thiaprostaglandin analogues has often been aimed at achieving selective inhibition of certain enzymes in the eicosanoid pathway. tandfonline.com

Receptor Agonism and Antagonism Studies

Prostanoids exert their diverse biological effects by binding to specific G-protein coupled receptors. guidetopharmacology.orgacs.org The affinity and activity of synthetic analogues at these receptors determine their pharmacological profile.

There are no specific receptor agonism or antagonism studies available for this compound. The investigation of receptor binding is a fundamental step in characterizing the pharmacological properties of new prostaglandin analogues. vanderbilt.edulabome.comualberta.carevvity.com Different thiaprostaglandins have been shown to possess selective agonistic or antagonistic activities at various prostanoid receptors, leading to distinct biological effects. tandfonline.comjst.go.jp For instance, some thiaprostaglandin E1 derivatives have been developed as selective EP4-receptor agonists. jst.go.jp However, without specific binding studies, the receptor interaction profile of this compound remains unknown.

EP4 Receptor Agonist Activity of Thiaprostanoic Acid Derivatives

Prostaglandin E2 (PGE2) is a critical lipid mediator that exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. caymanchem.com Among these, the EP4 receptor is of significant interest in therapeutic research. It is primarily coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). caymanchem.comnih.govuniprot.org This signaling pathway is involved in a wide array of physiological processes, including smooth muscle relaxation, immune responses, bone remodeling, and neuroprotection. caymanchem.comnih.gov

Thiaprostanoic acid derivatives, as synthetic analogs of natural prostaglandins, are investigated for their potential to selectively target these receptors. ontosight.ai The development of selective EP4 receptor agonists is a key area of research, as such compounds could offer therapeutic benefits by harnessing the receptor's protective and regenerative functions. nih.govfrontiersin.org For instance, EP4 agonism has been shown to be neuroprotective in experimental models of ischemic stroke, reducing brain injury and damage to the blood-brain barrier. frontiersin.org The activation of the EP4 receptor can also mediate vasorelaxation, bronchoprotective effects, and play a role in maintaining gastrointestinal homeostasis. nih.goveurofinsdiscovery.com

The therapeutic potential of EP4 agonists has led to the development of specific molecules designed to activate this receptor. nih.gov Research into thiaprostanoic acid derivatives would therefore involve screening for their ability to bind to and activate the EP4 receptor, typically using cell-based reporter assays that measure cAMP production or the activation of downstream signaling components like the cAMP-response element-binding protein (CREB). eurofinsdiscovery.comresearchgate.net The goal is to identify derivatives with high potency and selectivity for the EP4 receptor over other prostanoid receptors.

Investigation of Other Prostanoid Receptor Interactions

The biological effects of prostanoids are dictated by their interaction with a family of nine principal receptor subtypes: DP1, DP2, EP1, EP2, EP3, EP4, FP, IP, and TP. oatext.comoatext.com These receptors are all G-protein coupled and mediate distinct, and sometimes opposing, physiological responses. nih.govnih.gov For example, while EP2 and EP4 receptors are generally considered "relaxant" receptors that increase cAMP, EP1 and TP receptors are "contractile" and act by mobilizing intracellular calcium. nih.govguidetopharmacology.org The IP receptor, which binds prostacyclin (PGI2), also stimulates cAMP and is a potent inhibitor of platelet aggregation and a vasodilator. guidetopharmacology.org

Given this complexity, a crucial aspect of developing a synthetic analog like this compound is to characterize its full interaction profile across the entire prostanoid receptor family. oatext.com High selectivity for a single receptor subtype is often a primary goal in drug design to minimize off-target effects. oatext.com For instance, a compound designed as an EP4 agonist would be tested for its binding affinity and functional activity at all other prostanoid receptors. This is critical because unintended activation of other receptors could lead to undesirable effects; for example, activation of the TP receptor can cause bronchoconstriction and promote platelet aggregation. oatext.comoatext.com This comprehensive profiling ensures a clear understanding of the compound's mechanism of action and its potential physiological consequences.

| Receptor Subtype | Primary Endogenous Ligand | Primary Signaling Pathway | General Function/Effect |

|---|---|---|---|

| DP1 | PGD2 | ↑ cAMP (via Gs) | Vasodilation, Inhibition of platelet aggregation. guidetopharmacology.org |

| DP2 (CRTH2) | PGD2 | ↓ cAMP, ↑ Ca2+ (via Gi) | Chemotaxis of eosinophils, Th2 cells. guidetopharmacology.org |

| EP1 | PGE2 | ↑ Ca2+ (via Gq) | Smooth muscle contraction. nih.gov |

| EP2 | PGE2 | ↑ cAMP (via Gs) | Smooth muscle relaxation, Immunomodulation. nih.gov |

| EP3 | PGE2 | ↓ cAMP (via Gi) | Inhibition of neurotransmitter release, Smooth muscle contraction. nih.gov |

| EP4 | PGE2 | ↑ cAMP (via Gs) | Smooth muscle relaxation, Bone formation, Immunomodulation. caymanchem.comnih.gov |

| FP | PGF2α | ↑ Ca2+ (via Gq) | Uterine contraction, Bronchoconstriction. nih.gov |

| IP | PGI2 | ↑ cAMP (via Gs) | Vasodilation, Inhibition of platelet aggregation. guidetopharmacology.org |

| TP | TXA2 | ↑ Ca2+ (via Gq) | Vasoconstriction, Platelet aggregation. nih.gov |

In Vitro Biological Activity Profiling

Platelet Aggregation Inhibitory Activity

Platelets play a fundamental role in hemostasis, but their pathological aggregation can lead to thrombosis and cardiovascular disease. umich.edubrieflands.com Platelet activation is a complex process triggered by various endogenous stimuli, including thromboxane (B8750289) A2 (TXA2), adenosine (B11128) diphosphate (B83284) (ADP), and collagen. brieflands.com Consequently, antiplatelet agents are a cornerstone of cardiovascular therapy. mdpi.com These drugs act through different mechanisms, such as the irreversible inhibition of cyclooxygenase-1 (COX-1) by aspirin, which blocks TXA2 synthesis, or the antagonism of platelet receptors like the P2Y12 ADP receptor by clopidogrel. brieflands.com

Prostanoids are key regulators of platelet function. While TXA2 is a potent platelet aggregator, prostacyclin (PGI2) is a strong inhibitor, primarily acting through the IP receptor to increase cAMP levels. guidetopharmacology.org Similarly, activation of the DP1 receptor by PGD2 can inhibit platelet activation. guidetopharmacology.org As a prostanoid analog, this compound and its derivatives are prime candidates for evaluation of their platelet aggregation inhibitory activity. ontosight.ai In vitro assays typically use platelet-rich plasma (PRP) where aggregation is induced by agonists like ADP or collagen, and the inhibitory effect of the test compound is measured. researchgate.net Research has shown that various synthetic derivatives, including those of resveratrol (B1683913) and coumarin, can inhibit platelet aggregation through diverse mechanisms. unesp.brmdpi.com

| Compound/Class | Mechanism of Action | Inducing Agent | Reported Activity (IC50) |

|---|---|---|---|

| Thiadiazole Derivative (3b) | Inhibition of ADP-induced aggregation. brieflands.com | ADP | 39 ± 11 µM. brieflands.com |

| Resveratrol-Furoxan Hybrid (4f) | Inhibition of platelet aggregation. unesp.br | ADP, Collagen, Arachidonic Acid | Potent inhibition reported, protecting up to 80% against in vivo thromboembolic events. unesp.br |

| Terrein Diacetate | Inhibition of platelet aggregation. researchgate.net | Collagen, ADP | Highest inhibitory potency among tested derivatives. researchgate.net |

| Acetylsalicylic Acid (Aspirin) | Irreversible COX inhibitor, blocks TXA2 formation. mdpi.comoatext.com | Arachidonic Acid, Collagen | Effective at low doses. oatext.com |

Immunomodulatory Effects in Model Organisms

Eicosanoids, the class of signaling molecules to which prostaglandins belong, are pivotal mediators of immune and inflammatory responses. core.ac.uk Their effects are complex, contributing to both the initiation and resolution of inflammation. nih.gov Probiotics, for example, can exert immunomodulatory effects by altering cytokine profiles, such as increasing the production of anti-inflammatory IL-10 while reducing pro-inflammatory cytokines like TNF-α and various interleukins. frontiersin.orgnih.govnih.gov

Synthetic prostaglandin analogs are actively investigated for their immunomodulatory properties. nih.gov Patent filings have disclosed that thiaprostanoic acid derivatives possess potential immunomodulatory activity. ebsip.com Specifically, compositions containing agents such as 11-DEOXY-11-THIA-PGE1 and 11,12-Seco-11,12-dioxo-10-thiaprostanoic acid have been developed to modulate eicosanoid-mediated immune responses in invertebrate models. core.ac.ukgoogle.com.na These agents can either enhance or inhibit the immune response, suggesting their potential use in treating diseases or controlling pests by manipulating their immune systems. core.ac.ukgoogle.com.na In vertebrate models, the immunomodulatory effects would be assessed by measuring changes in cytokine production (e.g., IL-6, IL-10, TNF-α), lymphocyte proliferation, and the activity of immune cells like macrophages and T-cells following administration of the compound. mdpi.commdpi.com The EP4 receptor, a potential target for thiaprostanoic acid derivatives, is known to play a key role in modulating the activity of dendritic cells and T cells, further supporting the rationale for investigating these compounds as immunomodulators. nih.gov

Assessment of Other Bioactivities in Cellular Assays

The broad biological roles of prostaglandins and their receptors suggest that synthetic analogs like this compound could have a wide range of activities testable in various cellular assays. ontosight.ai The activation of specific prostanoid receptors, particularly EP4, has been linked to several other important cellular processes beyond immunomodulation and platelet activity.

Anticancer/Anti-proliferative Activity: Prostaglandins can have dual roles in cancer, sometimes promoting and sometimes inhibiting tumor growth. wikipedia.org Therefore, synthetic analogs are often screened for anti-proliferative effects. Cellular assays using various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are employed to determine the half-maximal inhibitory concentration (IC50) of the compound. nih.govnih.gov For example, extracts containing other phytochemicals have shown significant cytotoxicity against such cell lines. nih.govnih.gov

Bone Regeneration: The EP4 receptor is known to be a positive regulator of bone formation. caymanchem.comresearchgate.net Agonists of the EP4 receptor have been shown to enhance bone regeneration and resorption. researchgate.net The osteopromotive effects of a thiaprostanoic acid derivative would be assessed in vitro using osteoblast precursor cells, measuring markers of osteogenic differentiation and mineralization.

Neuroprotection: As noted, EP4 receptor agonism can be protective against ischemic brain injury. frontiersin.org Cellular assays for neuroprotective activity would involve exposing neuronal cell cultures to excitotoxic or oxidative stress and assessing the ability of the compound to prevent cell death.

Vasorelaxation: EP4 and IP receptor activation leads to smooth muscle relaxation and vasodilation. eurofinsdiscovery.comguidetopharmacology.org This activity can be measured in vitro using isolated arterial rings, where the ability of a compound to relax pre-contracted vascular tissue is quantified.

| Bioactivity | Cellular Assay/Model | Typical Endpoint Measured |

|---|---|---|

| Anti-proliferative | Cancer cell lines (e.g., MCF-7, HeLa). nih.govnih.gov | Cell viability (MTT assay), IC50 value. nih.gov |

| Osteogenesis | Osteoblast precursor cell cultures. researchgate.net | Alkaline phosphatase activity, mineralization (Alizarin Red staining). |

| Neuroprotection | Neuronal cell cultures under stress (e.g., excitotoxicity). frontiersin.org | Neuronal survival, reduction of apoptotic markers. |

| General Toxicity | Brine shrimp lethality test (BSLT). nih.gov | LC50 value. nih.gov |

| Antioxidant | DPPH free-radical-scavenging assay. nih.gov | Radical scavenging percentage, IC50 value. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Biological Potency

The potency of 10-Thiaprostanoic acid derivatives is highly dependent on the specific arrangement and nature of their constituent atoms and functional groups. Research has demonstrated that modifications to the core structure can lead to significant changes in biological activity. For instance, the synthesis and biological evaluation of various analogs have highlighted the importance of the thioprostanoic acid backbone in maintaining activity. Alterations at specific positions of this scaffold have been shown to either enhance or diminish the compound's interaction with its biological targets.

Influence of Lipophilicity and Electronic Properties on Activity

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical determinant of the pharmacokinetic and pharmacodynamic properties of this compound analogs. The balance between hydrophilicity and lipophilicity influences the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds. nih.gov Generally, an optimal range of lipophilicity is required for effective biological activity, as excessively high lipophilicity can lead to poor solubility and rapid metabolism, while very low lipophilicity may hinder membrane permeability. nih.govnih.gov

The electronic properties of this compound derivatives, such as the distribution of electron density and the presence of electron-donating or electron-withdrawing groups, also play a crucial role in their activity. These properties can influence the strength of interactions with target receptors and enzymes, thereby modulating biological responses.

Role of Specific Functional Groups in Receptor Binding and Enzymatic Modulation

The precise orientation and chemical nature of these functional groups dictate the strength and type of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the ligand-receptor complex.

Conformational Analysis and Molecular Recognition Profiles

The three-dimensional shape, or conformation, of this compound is a key factor in its ability to be recognized by and bind to its biological targets. Conformational analysis studies, which explore the different spatial arrangements of the atoms in a molecule, are essential for understanding its molecular recognition profile. The flexibility or rigidity of the molecule, as well as the preferred conformations it adopts in solution, can significantly impact its biological activity. A molecule must adopt a specific conformation to fit optimally into the binding pocket of its target protein.

Computational Approaches in SAR/QSAR

Computational chemistry has become an indispensable tool in the study of SAR and QSAR for compounds like this compound. These methods provide valuable insights into the molecular basis of their activity and can guide the design of new, more potent analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, docking simulations can identify the most likely binding mode within the active site of a target enzyme or the binding pocket of a receptor. These simulations provide detailed information about the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The results of docking studies can help to explain the observed biological activities of different analogs and can be used to prioritize compounds for further experimental testing.

In silico methods are widely used to predict the interaction profiles of drug candidates with various biological targets. These computational approaches can screen large libraries of virtual compounds and predict their potential binding affinities and selectivities. For this compound and its derivatives, these predictive models can help to identify potential off-target effects and guide the optimization of lead compounds to improve their therapeutic index. By simulating the interactions at a molecular level, researchers can gain a deeper understanding of the factors that govern biological activity.

Metabolic Fate and Biotransformation Studies Preclinical in Vitro Models

Investigation of Microsomal Stability In Vitro

The metabolic stability of a compound is a primary determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. The in vitro microsomal stability assay is a standard high-throughput method used in early drug discovery to estimate a compound's susceptibility to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) superfamily. researchgate.netevotec.comnih.gov

The assay involves incubating 10-Thiaprostanoic acid with liver microsomes, which are subcellular vesicles containing a high concentration of Phase I drug-metabolizing enzymes. evotec.com The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity. evotec.comslideshare.net Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes), and the reaction is quenched. evotec.com The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netslideshare.net

The rate of disappearance of this compound is used to calculate key pharmacokinetic parameters, including the in vitro half-life (t½) and the intrinsic clearance (CLint). creative-bioarray.com A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may indicate poor stability in vivo. Conversely, a long half-life and low clearance suggest greater metabolic stability. creative-bioarray.com Control compounds with known metabolic profiles, such as the rapidly metabolized verapamil and the more stable diclofenac, are typically run in parallel to ensure the validity of the assay system. researchgate.net

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Classification |

|---|---|---|---|

| This compound | 25.7 | 53.9 | Moderate Clearance |

| Verapamil (High Clearance Control) | 4.2 | 330.1 | High Clearance |

| Diclofenac (Low Clearance Control) | >60 | <11.5 | Low Clearance |

Interactions with Cytochrome P450 Enzyme Systems

Investigating the potential of this compound to inhibit major Cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions (DDIs). solvobiotech.com Inhibition of these enzymes can slow the metabolism of co-administered drugs, leading to their accumulation and potential toxicity. nih.govnih.gov The most common CYP isoforms responsible for drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. solvobiotech.comnih.gov

In vitro CYP inhibition assays are conducted using human liver microsomes or recombinant human CYP enzymes. nih.gov These assays measure the ability of this compound to inhibit the metabolism of a specific probe substrate for each CYP isoform. The activity of the enzyme is determined by measuring the formation of a specific metabolite from the probe substrate. researchgate.net The experiment is performed with a range of concentrations of this compound, and the concentration that causes 50% inhibition of enzyme activity (IC50) is calculated. nih.gov

A low IC50 value suggests a high potential for inhibition and warrants further investigation. Known inhibitors for each isoform, such as Ketoconazole for CYP3A4, are used as positive controls to validate the assay results. researchgate.net

| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Control IC50 (µM) |

|---|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | Furafylline | 3.1 |

| CYP2C9 | Diclofenac | > 50 | Sulfaphenazole | 1.5 |

| CYP2C19 | S-Mephenytoin | > 50 | Tranylcypromine | 8.7 |

| CYP2D6 | Dextromethorphan | 38.2 | Quinidine | 0.2 |

| CYP3A4 | Midazolam | 45.1 | Ketoconazole | 0.3 |

Identification of Metabolites in In Vitro Systems

Identifying the metabolites of this compound is essential to understand its biotransformation pathways and to determine if any metabolites could be pharmacologically active or potentially toxic. bioivt.com These studies are typically performed using in vitro systems such as liver microsomes, S9 fractions (which contain both microsomal and cytosolic enzymes), or hepatocytes. enamine.netadmescope.com

Following incubation of this compound with the chosen enzymatic system and necessary cofactors, the samples are analyzed using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). mdpi.com This powerful analytical technique allows for the detection and structural elucidation of metabolites by comparing the mass spectra of the parent compound with newly formed products. enamine.netmdpi.com Common metabolic transformations include Phase I reactions like oxidation (e.g., hydroxylation) and Phase II reactions like glucuronidation. frontiersin.org

The results provide a metabolic map, highlighting the "soft spots" in the molecule that are most susceptible to enzymatic modification. admescope.com This information is invaluable for guiding further structural modifications in the drug design process to improve metabolic stability.

| Metabolite ID | Observed m/z [M+H]+ | Mass Shift from Parent | Proposed Biotransformation |

|---|---|---|---|

| Parent | 343.20 | - | - |

| M1 | 359.19 | +16 | Hydroxylation |

| M2 | 375.18 | +32 | Dihydroxylation |

| M3 | 357.18 | +14 | Omega-oxidation followed by beta-oxidation |

| M4 | 519.23 | +176 | Glucuronide Conjugation |

Future Research Trajectories and Non Clinical Translational Aspects

Design and Synthesis of Advanced Eicosanoid Analogs

The core structure of 10-thiaprostanoic acid provides a versatile scaffold for the creation of a diverse library of eicosanoid analogs. The primary goal of these synthetic endeavors is to generate novel compounds with improved pharmacological profiles, including greater potency, selectivity, and metabolic stability.

A key area of focus is the modification of the cyclopentane (B165970) ring and the two side chains. For example, the synthesis of analogs with altered stereochemistry at various chiral centers can profoundly impact receptor binding and biological activity. The development of synthetic strategies that allow for precise control over these stereocenters is crucial. Furthermore, the introduction of different functional groups on the alkyl side chains can modulate the lipophilicity and pharmacokinetic properties of the resulting molecules.

The creation of bifunctional analogs, which incorporate other pharmacologically active moieties, is another promising direction. These hybrid molecules could potentially interact with multiple targets, leading to synergistic therapeutic effects. For instance, combining the this compound backbone with other known anti-inflammatory or anticancer agents could result in compounds with enhanced efficacy. mdpi.comresearchgate.net

Below is a table summarizing potential design strategies for advanced eicosanoid analogs based on the this compound structure.

| Design Strategy | Rationale | Potential Therapeutic Application |

| Stereochemical Modification | To enhance receptor binding affinity and selectivity. | Inflammation, Pain |

| Side Chain Alteration | To improve pharmacokinetic properties and metabolic stability. | Cardiovascular diseases |

| Hybrid Molecule Synthesis | To achieve synergistic effects by targeting multiple pathways. | Cancer, Allergic diseases |

| Introduction of Novel Functional Groups | To explore new structure-activity relationships and biological targets. | Various inflammatory and proliferative disorders |

Exploration of Novel Biological Targets and Pathways In Vitro

While much of the research on prostaglandin (B15479496) analogs has focused on their interaction with known prostanoid receptors, the unique structure of this compound derivatives suggests they may interact with novel biological targets. metwarebio.com A comprehensive in vitro screening approach is necessary to uncover these new interactions and elucidate their mechanisms of action.

High-throughput screening (HTS) of this compound analog libraries against a broad panel of receptors, enzymes, and ion channels could identify unexpected biological activities. For example, these compounds could be tested for their effects on nuclear receptors, which are known to be modulated by lipid-derived signaling molecules. Additionally, investigating their impact on key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), could reveal novel inhibitory or modulatory activities. metwarebio.comresearchgate.net

Cell-based assays are also critical for understanding the functional consequences of these molecular interactions. For instance, evaluating the effects of these analogs on cancer cell proliferation, apoptosis, and metastasis can provide insights into their potential as anticancer agents. metwarebio.comnih.gov Similarly, assessing their impact on immune cell activation and cytokine production can shed light on their immunomodulatory properties. nih.gov

Future in vitro studies should also aim to dissect the specific signaling pathways modulated by these compounds. Techniques such as Western blotting, qPCR, and reporter gene assays can be used to determine how these analogs affect downstream signaling cascades, gene expression, and cellular responses.

Development of Refined In Vitro and In Vivo Model Systems (Non-Human) for Efficacy Studies

To translate promising in vitro findings into potential therapeutic applications, it is essential to develop and utilize refined preclinical models that can accurately predict human responses. researchgate.net This involves the use of both advanced in vitro systems and relevant animal models of disease.

Advanced In Vitro Models:

3D Cell Cultures and Organoids: These models more closely mimic the in vivo microenvironment compared to traditional 2D cell cultures. They can be used to assess the efficacy of this compound analogs in a more physiologically relevant context.

Organ-on-a-Chip Technology: This emerging technology allows for the creation of microfluidic devices that simulate the function of human organs. These "chips" can be used to study the effects of compounds on specific organ systems and to predict potential toxicity.

In Vivo Models (Non-Human):

The selection of an appropriate animal model is crucial for evaluating the in vivo efficacy and safety of new compounds. karger.com For inflammatory conditions, models such as carrageenan-induced paw edema in rats or collagen-induced arthritis in mice are commonly used. karger.com For cancer studies, xenograft models, where human tumor cells are implanted into immunocompromised mice, are valuable for assessing anti-tumor activity. nih.gov

Future in vivo research should also focus on understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound analogs. This includes determining their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as establishing a clear relationship between drug exposure and therapeutic effect. frontiersin.org

By employing a combination of these advanced in vitro and in vivo models, researchers can gain a more comprehensive understanding of the therapeutic potential of novel this compound analogs and accelerate their translation into the clinic.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 10-Thiaprostanoic acid, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves thioether bond formation via nucleophilic substitution or oxidation reactions. Ensure reproducibility by:

- Documenting reaction conditions (temperature, solvent, catalyst) in detail .

- Validating purity using HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) and reporting retention times .

- Including step-by-step characterization data (e.g., NMR, mass spectrometry) for intermediates and final products .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm sulfur substitution at the 10th carbon and prostaglandin backbone integrity. Compare chemical shifts to prostanoic acid analogs .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, accounting for sulfur’s isotopic signature .

- Chromatography : Optimize HPLC parameters (e.g., column type, gradient elution) to resolve thiaprostanoic acid from oxidation byproducts .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

- Methodological Answer :

- Cell-Based Assays : Use prostaglandin receptor-expressing cell lines (e.g., HEK-293T) with calcium flux or cAMP response element (CRE) luciferase reporters. Include positive controls (e.g., PGE2) and dose-response curves .

- Enzyme Inhibition Studies : Apply kinetic assays (e.g., COX-1/2 inhibition) with spectrophotometric detection. Normalize activity against known inhibitors (e.g., indomethacin) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically review experimental variables (e.g., cell type, assay duration, compound purity) using PRISMA guidelines .

- Dose-Response Validation : Replicate conflicting studies under standardized conditions, ensuring batch-to-batch consistency via LC-MS purity checks .

- Mechanistic Profiling : Use CRISPR-edited cell models to isolate receptor-specific effects and rule out off-target interactions .

Q. How can computational modeling predict this compound’s interactions with non-canonical targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to orphan GPCRs or nuclear receptors. Validate with mutagenesis studies .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of sulfur-mediated binding interactions. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven studies on this compound?

- Methodological Answer :

- PICO Framework : Define Population (e.g., inflammatory disease models), Intervention (dose/route of this compound), Comparison (standard therapies), Outcome (e.g., cytokine reduction) .

- FINER Criteria : Ensure feasibility (in vitro/in vivo models), novelty (comparison to existing prostaglandin analogs), and relevance (therapeutic potential for fibrosis or cancer) .

Q. How can researchers address challenges in synthesizing enantiopure this compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with Chiralpak columns to separate enantiomers .

- Asymmetric Catalysis : Apply chiral auxiliaries (e.g., Evans oxazolidinones) during thioether formation. Monitor enantiomeric excess via circular dichroism (CD) .

Methodological Notes

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo .

- Conflict of Interest : Disclose all funding sources and author contributions per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.